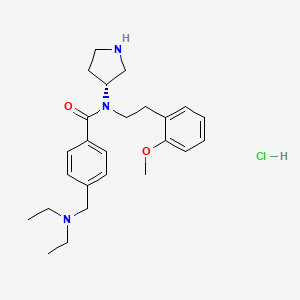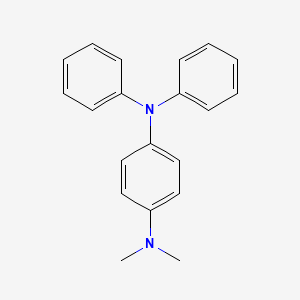
N1,N1-dimethyl-N4,N4-diphenylbenzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N1-dimethyl-N4,N4-diphenylbenzene-1,4-diamine is an organic compound with a complex structure that includes both dimethyl and diphenyl groups attached to a benzene-1,4-diamine core. This compound is known for its applications in various fields, including organic electronics and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-dimethyl-N4,N4-diphenylbenzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with dimethyl and diphenyl reagents under controlled conditions. One common method involves the use of dimethyl sulfate and diphenylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
N1,N1-dimethyl-N4,N4-diphenylbenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Halogens, alkylating agents; reactions often require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
N1,N1-dimethyl-N4,N4-diphenylbenzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism by which N1,N1-dimethyl-N4,N4-diphenylbenzene-1,4-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electron donor or acceptor, facilitating various redox reactions. Its molecular structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its activity in biological and chemical systems.
Comparación Con Compuestos Similares
Similar Compounds
N1,N1-diphenylbenzene-1,4-diamine: Similar structure but lacks the dimethyl groups.
N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine: Contains pyridine groups instead of phenyl groups.
N,N’-dimethyl-1,4-benzenediamine: Similar core structure but different substituents.
Uniqueness
N1,N1-dimethyl-N4,N4-diphenylbenzene-1,4-diamine is unique due to its combination of dimethyl and diphenyl groups, which confer specific electronic and steric properties. These properties make it particularly useful in applications requiring precise control over molecular interactions and reactivity.
Propiedades
Fórmula molecular |
C20H20N2 |
|---|---|
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
1-N,1-N-dimethyl-4-N,4-N-diphenylbenzene-1,4-diamine |
InChI |
InChI=1S/C20H20N2/c1-21(2)17-13-15-20(16-14-17)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16H,1-2H3 |
Clave InChI |
TXKQCTHPSAGRJG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-Hydroxy-5-[(4-propoxycarbonylphenyl)diazenyl]phenyl]acetic acid](/img/structure/B14119717.png)
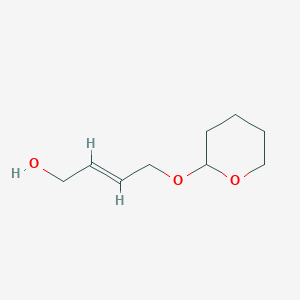
![N-tert-butyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14119725.png)
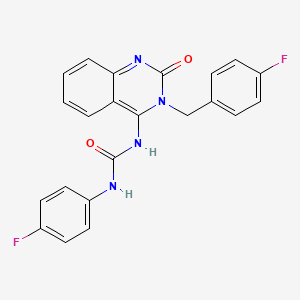
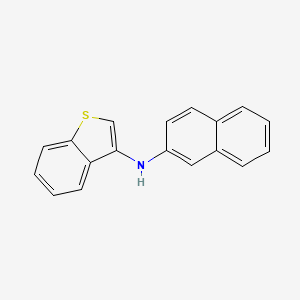
![N'-[(Z)-(4-methylphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B14119749.png)
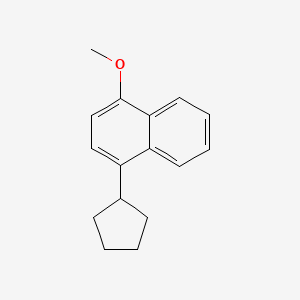
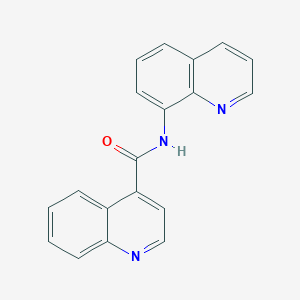
![(3,3-Difluoropyrrolidin-1-yl)-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone](/img/structure/B14119758.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14119767.png)

![2-Bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14119773.png)

